N,N'-di-tert-Butylcarbodiimide

Descripción

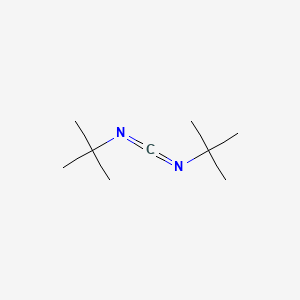

N,N’-di-tert-Butylcarbodiimide is an organic compound with the molecular formula (CH₃)₃CN=C=NC(CH₃)₃. It is a colorless to almost colorless clear liquid that is primarily used as a reagent in organic synthesis. This compound is known for its role in peptide synthesis and other coupling reactions .

Propiedades

InChI |

InChI=1S/C9H18N2/c1-8(2,3)10-7-11-9(4,5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVWLLCLTVBSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C=NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219155 | |

| Record name | Di-tert-butylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691-24-7 | |

| Record name | N,N′-Methanetetraylbis[2-methyl-2-propanamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butylcarbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butylcarbodiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

N,N’-di-tert-Butylcarbodiimide can be synthesized through various methods. One common synthetic route involves the reaction of tert-butylamine with phosgene to form tert-butyl isocyanate, which is then treated with another equivalent of tert-butylamine to yield N,N’-di-tert-Butylcarbodiimide . The reaction conditions typically involve the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediates and the final product.

Análisis De Reacciones Químicas

N,N’-di-tert-Butylcarbodiimide undergoes several types of chemical reactions, including:

Coupling Reactions: It is widely used in peptide synthesis as a coupling reagent.

Guanylation Reactions: It can react with aryl amines in the presence of lanthanum amides to form guanidines.

Reactions with Oxalyl Chloride: It reacts with oxalyl chloride to form dichloroimidazolidine-4,5-dione, which is a key intermediate for the synthesis of N,N’-diamidocarbenes.

Aplicaciones Científicas De Investigación

Organic Synthesis

N,N'-Di-tert-butylcarbodiimide is primarily employed as a coupling agent in organic synthesis, particularly for the formation of amides and esters. Its stability and efficiency make it an ideal reagent for various organic transformations.

Key Applications:

- Amide Formation: It facilitates the coupling of carboxylic acids with amines to form stable amides.

- Ester Synthesis: Similarly, it aids in the conversion of carboxylic acids to esters.

Data Table 1: Common Reactions Involving this compound

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Amide Formation | Carboxylic Acid + Amine | Amide | Solvent (e.g., DCM) |

| Ester Synthesis | Carboxylic Acid + Alcohol | Ester | Solvent (e.g., DCM) |

Peptide Synthesis

In pharmaceutical research, this compound is crucial for peptide synthesis. It acts as a coupling agent that promotes the formation of peptide bonds between amino acids.

Case Study: Peptide Synthesis Using this compound

A study demonstrated the efficiency of this compound in synthesizing a specific peptide sequence relevant to drug development. The reaction yielded high purity and yield, showcasing its effectiveness as a coupling agent in solid-phase peptide synthesis.

Bioconjugation

This compound plays a vital role in bioconjugation, which involves linking biomolecules such as proteins and nucleic acids. This application is essential for developing targeted drug delivery systems.

Key Applications:

- Protein Modification: Used to attach functional groups to proteins for enhanced therapeutic efficacy.

- Nucleic Acid Conjugation: Facilitates the conjugation of oligonucleotides with other biomolecules for diagnostic applications.

Data Table 2: Bioconjugation Applications

| Biomolecule Type | Conjugation Partner | Purpose |

|---|---|---|

| Protein | Drug Molecule | Targeted Therapy |

| Oligonucleotide | Fluorescent Marker | Diagnostic Imaging |

Polymer Chemistry

In polymer chemistry, this compound is utilized for modifying polymers to enhance their properties. This includes improving thermal stability and mechanical strength.

Case Study: Polymer Modification

Research has shown that incorporating this compound into polymer matrices leads to improved mechanical properties and thermal resistance, making it valuable in materials science.

Analytical Chemistry

This compound is also applied in analytical chemistry, particularly in sample preparation for mass spectrometry. Its ability to stabilize reaction intermediates enhances the accuracy of analytical results.

Key Applications:

- Sample Preparation: Improves the quality of samples analyzed by mass spectrometry.

- Quantitative Analysis: Aids in the quantification of complex mixtures by stabilizing reactive species during analysis.

Data Table 3: Analytical Applications

| Application Type | Methodology | Benefit |

|---|---|---|

| Mass Spectrometry | Sample Preparation | Enhanced Accuracy |

| Quantitative Analysis | Stabilization of Intermediates | Improved Quantification |

Mecanismo De Acción

The mechanism of action of N,N’-di-tert-Butylcarbodiimide involves its ability to act as a dehydrating agent, facilitating the formation of amide bonds in peptide synthesis. It reacts with carboxylic acids to form an active ester intermediate, which then reacts with an amine to form the desired amide bond . This mechanism is crucial in peptide synthesis, where the formation of amide bonds is a key step.

Comparación Con Compuestos Similares

N,N’-di-tert-Butylcarbodiimide can be compared with other carbodiimides such as:

N,N’-Diisopropylcarbodiimide: Another commonly used carbodiimide in peptide synthesis, known for its similar reactivity but different steric properties.

N,N’-Dicyclohexylcarbodiimide: Widely used in peptide synthesis, but with different solubility and reactivity characteristics compared to N,N’-di-tert-Butylcarbodiimide.

1-tert-Butyl-3-ethylcarbodiimide: Similar in structure but with different alkyl groups, affecting its reactivity and application.

N,N’-di-tert-Butylcarbodiimide is unique due to its specific steric properties and reactivity, making it suitable for certain applications where other carbodiimides may not be as effective .

Actividad Biológica

N,N'-di-tert-butylcarbodiimide (DTBC) is a carbodiimide compound widely used in organic synthesis, particularly in peptide coupling reactions. Its biological activity and applications are of significant interest in both synthetic chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of DTBC, including its mechanisms, applications, and relevant research findings.

DTBC is characterized by its unique structure, which features two tert-butyl groups attached to the nitrogen atoms of the carbodiimide functional group. This bulky substitution influences its reactivity and stability compared to other carbodiimides.

Mechanism of Action:

- Activation of Carboxylic Acids: DTBC acts as a coupling reagent by activating carboxylic acids to form acylurea intermediates, facilitating the formation of amide bonds with amines.

- Formation of Stable Intermediates: The reaction proceeds through the formation of an O-acylisourea intermediate, which can subsequently react with nucleophiles such as amines to yield peptides or other amides without generating toxic byproducts like hydrogen cyanide (HCN) .

Applications in Peptide Synthesis

DTBC has been employed as a safer alternative to traditional coupling agents like N,N'-diisopropylcarbodiimide (DIC), which is known for generating HCN during peptide synthesis. Studies have demonstrated that DTBC effectively couples amino acids while minimizing toxic byproducts:

- Peptide Synthesis Efficiency: In comparative studies, DTBC exhibited comparable or superior efficiency in peptide bond formation compared to DIC, with significantly reduced HCN formation .

- Case Study Example: In a study involving the synthesis of various peptides, DTBC was able to facilitate the coupling reactions under mild conditions, yielding high purity products suitable for further biological testing .

Biological Activity and Toxicity

While DTBC is primarily recognized for its synthetic utility, its biological activity has also been explored:

- Reductive Cleavage: Research indicates that DTBC can undergo reductive cleavage to generate tert-butylcyanamide ligands, which can coordinate with metal ions . This property suggests potential applications in metal complexation and catalysis.

- Toxicity Profile: Although DTBC is less toxic than some alternatives, it still requires careful handling due to its irritant properties and potential health risks associated with exposure .

Comparative Analysis with Other Carbodiimides

To better understand the advantages of DTBC over other carbodiimides, the following table summarizes key differences:

| Property | This compound (DTBC) | N,N'-Diisopropylcarbodiimide (DIC) | N,N'-Di-cyclohexylcarbodiimide (DCC) |

|---|---|---|---|

| Toxicity | Lower (less HCN generation) | Higher (HCN generation) | Moderate (HCN generation) |

| Stability | High | Moderate | Moderate |

| Reaction Conditions | Mild conditions | Requires harsher conditions | Mild conditions |

| Yield in Peptide Synthesis | High | Variable | High |

Research Findings

Recent studies have highlighted various aspects of DTBC's performance in synthetic applications:

- A study published in Dalton Transactions examined the thermal stability and evaporation behavior of DTBC derivatives, indicating its potential for use in high-temperature reactions .

- Another investigation into the reactivity of DTBC revealed insights into its mechanism when coupled with different substrates, showcasing its versatility as a coupling agent .

Q & A

Basic: What is the primary role of DTBC in organic synthesis, and how does it compare to other carbodiimides?

DTBC is a sterically hindered carbodiimide widely used as a coupling agent for forming amidines, guanidines, and activated intermediates in peptide synthesis. Unlike dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), DTBC's bulky tert-butyl groups reduce side reactions (e.g., N-acylurea formation) and enhance solubility in nonpolar solvents . Its commercial availability simplifies workflows compared to less accessible N,N'-diaryl carbodiimides .

Methodological Insight : When selecting carbodiimides, consider steric demands and solvent compatibility. For example, DTBC is preferred in non-aqueous, low-polarity systems, while DIC may be better for polar aprotic solvents.

Basic: What safety protocols are critical when handling DTBC in laboratory settings?

DTBC is flammable (flash point ~35°C) and can cause skin/eye irritation. Key precautions include:

- Use in well-ventilated areas with PPE (gloves, goggles).

- Avoid contact with strong oxidizers to prevent hazardous decomposition (e.g., CO, NOx) .

- Store in sealed containers at ambient temperature, away from ignition sources .

Methodological Insight : Implement spill protocols using inert absorbents (e.g., vermiculite) and avoid water rinses to prevent spreading. Monitor waste for reactive byproducts .

Basic: How is DTBC characterized analytically, and what techniques validate its purity?

Purity is typically verified via GC/MS (>98% by GC) and FTIR (C=N stretching ~2100–2150 cm⁻¹). For reaction monitoring, mass spectrometry tracks insertion into metal-carbon bonds (e.g., lanthanide complexes), while X-ray crystallography confirms structural motifs in organometallic products .

Methodological Insight : Use deuterated solvents (e.g., CDCl₃) for NMR analysis to distinguish DTBC from impurities. Calibrate GC methods with internal standards for quantification .

Advanced: How does DTBC facilitate catalytic cyclotrimerization of isocyanates, and what mechanistic insights exist?

In organolanthanide complexes (e.g., Cp₂Y[tBuNC(nBu)NtBu]), DTBC inserts into Ln–C σ-bonds to form amidinate ligands. These complexes catalyze phenyl isocyanate cyclotrimerization to isocyanurates via a Lewis acid-mediated mechanism. The tert-butyl groups stabilize the active site, reducing catalyst deactivation .

Methodological Insight : Monitor reaction progress using in situ IR spectroscopy to track isocyanate consumption. Optimize catalyst loading (typically 1–5 mol%) to balance efficiency and cost .

Advanced: What strategies mitigate HCN release during DTBC-mediated couplings, and how are scavengers employed?

DTBC can generate trace HCN under acidic conditions. To minimize risk:

- Pair with OxymaPure or dimethyl trisulfide (DMTS) as scavengers.

- Conduct reactions in fume hoods with real-time gas detection .

Methodological Insight : Validate scavenger efficacy via headspace GC-MS. Adjust pH to neutral or mildly basic conditions to suppress HCN formation .

Advanced: How does DTBC contribute to synthesizing backbone-bridged bis(amidine) ligands for dinuclear chlorotetrylenes?

DTBC reacts with lithiated aryl bromides (e.g., 1,4-bis(2-bromophenyl)benzene) to form ligand precursors. The carbodiimide's rigidity and electron-withdrawing properties enable controlled coordination geometry in Si/Ge/Sn chlorotetrylene complexes. Characterization via XRD and NMR confirms ligand binding modes .

Methodological Insight : Optimize stoichiometry (1:1 DTBC:organolithium reagent) to avoid over-substitution. Use low-temperature (−78°C) conditions for lithiation steps .

Advanced: How are surface functional groups identified using DTBC-based derivatization in materials science?

DTBC reacts selectively with surface hydroxyl (–OH) and carbonyl (C=O) groups on carbon materials (e.g., graphite). Post-derivatization, XPS or ToF-SIMS detects tert-butyl signatures, confirming functional group distribution .

Methodological Insight : Pre-treat surfaces with trifluoroacetic anhydride to enhance DTBC reactivity. Control reaction time (<1 hr) to avoid over-functionalization .

Advanced: What are the incompatibilities and decomposition pathways of DTBC under non-ideal conditions?

DTBC decomposes at >160°C, releasing CO and NOx. It reacts violently with strong oxidizers (e.g., HNO₃) and may form explosive peroxides in prolonged storage. Stability studies recommend inert atmospheres (N₂/Ar) for long-term storage .

Methodological Insight : Perform DSC/TGA to assess thermal stability. Regularly test stored DTBC for peroxide formation using KI/starch test strips .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.